molecular formula C13H20ClN B2964711 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride CAS No. 125802-03-1

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride

Cat. No.: B2964711
CAS No.: 125802-03-1
M. Wt: 225.76
InChI Key: WCXKINYIWHVCNQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by a cyclohexane ring substituted with a 4-methylphenyl group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or cyclohexene.

    Substitution with the 4-methylphenyl group:

    Introduction of the amine group: The amine group is introduced via reductive amination or other suitable methods.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts, temperature control, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)cyclohexan-1-amine: The parent compound without the hydrochloride salt.

    1-(4-Methylphenyl)cyclohexan-1-ol: An alcohol derivative with similar structural features.

    1-(4-Methylphenyl)cyclohexan-1-one: A ketone derivative with a similar aromatic ring and cyclohexane structure.

Uniqueness

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride is unique due to its specific combination of functional groups and its ability to form a stable hydrochloride salt. This makes it particularly useful in various research and industrial applications, where stability and reactivity are important factors.

Properties

IUPAC Name

1-(4-methylphenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13;/h5-8H,2-4,9-10,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKINYIWHVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-03-1
Record name 1-(4-methylphenyl)cyclohexan-1-amine hydrochloride
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